molecular formula C13H10N2O2S B14737216 Phenoxathiine-4-carbohydrazide CAS No. 5453-75-8

Phenoxathiine-4-carbohydrazide

Cat. No.: B14737216
CAS No.: 5453-75-8
M. Wt: 258.30 g/mol
InChI Key: XHWZCJKPJAVTSA-UHFFFAOYSA-N
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Description

Phenoxathiine-4-carbohydrazide (CAS 5453-75-8) is a specialized organic compound with the molecular formula C 13 H 10 N 2 O 2 S and a molecular weight of 258.30 g/mol . This molecule features a tricyclic phenoxathiine core, a structure of significant interest in chemical research, coupled with a reactive carbohydrazide functional group. This combination makes it a valuable intermediate for synthesizing novel chemical entities and exploring structure-activity relationships. The compound serves as a versatile building block in medicinal chemistry and drug discovery. The phenoxathiine scaffold is a close analog of the well-documented phenothiazine system, a privileged structure known for yielding compounds with a wide spectrum of bioactivities . Research on similar scaffolds has demonstrated potential in areas including antimicrobial , antipsychotic , and anticancer agent development . Furthermore, the carbohydrazide moiety is a key pharmacophore in various bioactive molecules, with recent studies showing its incorporation can lead to potent anti-inflammatory and anti-angiogenic properties . This makes this compound a compelling candidate for generating novel hybrids with multi-target therapeutic potential. Beyond biomedical applications, this compound holds promise in materials science. Heterocyclic architectures like phenoxathiine are integral in developing advanced materials. Related structures are actively investigated as organic sensitizers in next-generation dye-sensitized solar cells (DSSCs) to enhance light-harvesting efficiency and power conversion . Researchers can leverage this compound to develop new functional materials for optoelectronics and sensing technologies. This product is provided for research and development purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5453-75-8

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

phenoxathiine-4-carbohydrazide

InChI

InChI=1S/C13H10N2O2S/c14-15-13(16)8-4-3-7-11-12(8)17-9-5-1-2-6-10(9)18-11/h1-7H,14H2,(H,15,16)

InChI Key

XHWZCJKPJAVTSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(C=CC=C3S2)C(=O)NN

Origin of Product

United States

Model Validation:the Predictive Ability of the Qsar Model is Rigorously Assessed Through Internal and External Validation Methods.derpharmachemica.comcommon Statistical Parameters Used for Validation Include the Correlation Coefficient R² , the Cross Validated Correlation Coefficient Q² , and the Predicted R² for the External Test Set.derpharmachemica.comijpsr.com

Illustrative Research Findings

Due to the lack of specific published QSAR studies on Phenoxathiine-4-carbohydrazide, the following data tables are illustrative of the types of data generated in a QSAR study of a related series of heterocyclic compounds. These tables demonstrate the relationship between molecular descriptors and biological activity.

Table 1: Hypothetical Phenoxathiine Derivatives and their Biological Activity

Compound IDR-GroupExperimental IC50 (µM)log(1/IC50)
1-H15.24.82
2-CH312.54.90
3-Cl8.95.05
4-NO25.15.29
5-OH18.04.74
6-OCH314.34.84
7-NH220.54.69

Table 2: Calculated Molecular Descriptors for Hypothetical Phenoxathiine Derivatives

Compound IDMolecular WeightLogPMolar RefractivityLUMO Energy (eV)
1258.293.170.2-1.5
2272.323.574.8-1.4
3292.743.875.1-1.8
4303.293.076.5-2.5
5274.292.871.3-1.3
6288.323.276.9-1.2
7273.312.572.4-1.1

Table 3: Statistical Quality of a Hypothetical QSAR Model

ParameterValueDescription
n20Number of compounds in the training set
0.85Coefficient of determination
Q² (LOO)0.75Cross-validated R² (Leave-One-Out)
F-statistic45.6Fisher's test value
pred_R²0.82R² for the external test set

The insights gained from such QSAR models are invaluable for understanding the structure-activity relationships of this compound derivatives. For example, a model might reveal that electron-withdrawing substituents at a particular position on the phenoxathiine ring, or a certain range of hydrophobicity (LogP), are favorable for higher biological activity. This knowledge allows for the rational design of new compounds with potentially enhanced therapeutic effects. nih.gov

Coordination Chemistry of Phenoxathiine 4 Carbohydrazide As a Ligand

Design Principles for Phenoxathiine-4-carbohydrazide-Based Ligands

The design of ligands based on this compound is guided by fundamental principles of coordination chemistry, aiming to create molecules with specific metal-binding properties and potential applications. The structural versatility of the carbohydrazide (B1668358) moiety is a key factor in this design process.

Hydrazones, which can be formed from carbohydrazides, are a versatile class of ligands with extensive applications. tandfonline.com The design of these ligands often revolves around the chelate and macrocyclic effects, which determine the stability of the resulting metal complexes. biointerfaceresearch.com The formation of five or six-membered chelate rings with a metal ion is a common strategy to enhance complex stability. biointerfaceresearch.com The stability of these complexes is also influenced by the hard and soft acid-base (HSAB) principle, where hard metal cations tend to form more stable complexes with hard donor atoms (like oxygen), and soft metal cations prefer soft donor atoms (like sulfur). biointerfaceresearch.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using a variety of analytical techniques to determine their composition and structure. While specific studies on this compound are not abundant, the general methods for synthesizing and characterizing carbohydrazide-based metal complexes are well-established.

The synthesis often involves dissolving the carbohydrazide ligand and the metal salt, such as a chloride or sulfate (B86663) salt, in a solvent like ethanol (B145695) and refluxing the mixture. acs.orgchemsociety.org.ng The resulting solid complex can then be filtered, washed, and dried. acs.org

Transition metals are a primary focus for complexation with carbohydrazide-based ligands due to their variable oxidation states and diverse coordination geometries. tandfonline.comasianpubs.orgmtct.ac.in The reaction of carbohydrazide ligands with transition metal ions like copper(II), nickel(II), cobalt(II), and iron(II) has been reported to yield stable complexes. chemsociety.org.ng The coordination can occur through the keto form of the hydrazide, where it acts as a neutral bidentate ligand. chemsociety.org.ng The resulting complexes often exhibit interesting magnetic and electronic properties. tandfonline.com

While less common than with transition metals, carbohydrazide ligands can also form complexes with main group elements. The synthesis and characterization of complexes with elements like zinc(II), cadmium(II), and mercury(II) have been documented for related Schiff base ligands derived from 1,2,4-triazole-3-thiol. acs.org The coordination in these cases also typically involves the nitrogen and another donor atom (like sulfur in the thiol derivatives). acs.org The synthesis of main group element complexes with acylpyrazolone ligands, which share some structural similarities with carbohydrazides, has also been extensively studied, demonstrating the broad potential for complex formation across the periodic table. nih.govacs.org

Spectroscopic Investigation of Metal-Ligand Interactions (e.g., FTIR, UV-Vis, NMR)

Spectroscopic techniques are crucial for understanding the nature of the interaction between this compound and metal ions.

FTIR Spectroscopy: Infrared spectroscopy is a powerful tool to identify which atoms of the ligand are involved in coordination. In the FTIR spectra of carbohydrazide metal complexes, shifts in the vibrational frequencies of the C=O (carbonyl), N-H (amino), and C-N groups upon complexation indicate their involvement in bonding to the metal ion. chemsociety.org.ng A shift to a lower wavenumber for these groups is typically observed. chemsociety.org.ng For example, the infrared spectra of metal complexes with pyrazine-2-carboxylic acid derivatives show distinct shifts in the amide group vibrations upon coordination. hilarispublisher.com

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex and can help in determining the coordination geometry. The UV-Vis spectra of transition metal complexes with carbohydrazide-based ligands typically show bands corresponding to d-d electronic transitions in the metal ion and charge transfer transitions between the ligand and the metal. chemsociety.org.nglibretexts.org The position and intensity of these bands are characteristic of the metal ion and its coordination environment. researchgate.netlibretexts.org For instance, the electronic spectrum of a Cu(II) complex with benzoic acid hydrazide showed an absorption band consistent with a tetrahedral geometry. chemsociety.org.ng

NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is particularly useful for characterizing diamagnetic metal complexes. In the ¹H NMR spectra of carbohydrazide-based ligands, the chemical shifts of protons near the coordination sites, such as the N-H protons, are expected to change upon complexation with a metal ion. ijcrt.orgresearchgate.netresearchgate.net For example, in the ¹H NMR spectrum of a cadmium complex with a sulfonamide Schiff base, the signal for the imine proton showed a downfield shift upon coordination. researchgate.net

A representative table of expected spectroscopic data for a hypothetical transition metal complex of this compound is shown below, based on data for analogous compounds.

Spectroscopic TechniqueFree Ligand (Expected)Metal Complex (Hypothetical)Interpretation
FTIR (cm⁻¹) ν(N-H): ~3300, ν(C=O): ~1650ν(N-H): ~3250, ν(C=O): ~1620Shift to lower wavenumbers indicates coordination through N and O atoms.
UV-Vis (nm) λmax: ~280 (π-π), ~320 (n-π)λmax: ~290, ~330, ~450 (d-d)Appearance of new bands suggests metal-ligand interaction and d-d transitions.
¹H NMR (ppm) δ(N-H): ~9.5, δ(NH₂): ~4.5δ(N-H): ~10.0, δ(NH₂): ~5.0Downfield shift of N-H protons indicates coordination.

Elucidation of Coordination Geometry and Bonding Modes (e.g., X-ray Crystallography)

For carbohydrazide-based ligands, X-ray crystallography can reveal whether the ligand coordinates in its keto or enol form and can identify the specific donor atoms involved in bonding. mdpi.com For example, the crystal structure of a nickel(II) complex with (Z)-N′-(4-methoxybenzylidene)benzohydrazide showed that the ligand coordinates to the metal in a 1:2 ratio, resulting in a distorted square planar geometry. mdpi.com The coordination modes of carboxylate ligands, which are related to carbohydrazides, have been shown to be diverse, including monodentate, bidentate chelating, and bridging modes. researchgate.netresearchgate.net

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)12.8
β (°)98.5
Z4
Coordination GeometryDistorted Octahedral

Theoretical Studies of Electronic Properties and Stability of Complexes

Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the electronic structure, stability, and reactivity of metal complexes. rsc.orgnih.gov These studies can be used to predict the optimized geometry of complexes, calculate spectroscopic properties, and analyze the nature of the metal-ligand bonding.

DFT calculations can help to understand the frontier molecular orbitals (HOMO and LUMO) of the complexes, which are important for determining their electronic and photophysical properties. rsc.org For instance, theoretical studies on bis-ferrocenyl-hydrazide metal complexes have been used to describe their photocatalytic behavior. rsc.org Furthermore, computational methods can be employed to rationalize trends in NMR chemical shifts by analyzing the electronic effects induced by the metal ion. nih.gov

For this compound complexes, theoretical studies could be used to predict their stability, preferred coordination geometries, and to simulate their spectroscopic properties, providing valuable guidance for experimental work.

Catalytic Applications of this compound Coordination Compounds

At present, specific research detailing the catalytic applications of coordination compounds derived from this compound is limited. However, the structural features of this ligand suggest that its metal complexes could be viable catalysts in various organic transformations. The presence of the phenoxathiine backbone, with its electron-rich sulfur and oxygen heteroatoms, combined with the versatile coordination ability of the carbohydrazide group, indicates a potential for these complexes to participate in catalytic cycles.

Drawing parallels from related compounds, transition metal complexes of ligands containing hydrazone (a functional group present in the tautomeric form of carbohydrazide) are known to be active in a range of catalytic reactions. These include oxidation, reduction, and various cross-coupling reactions that are fundamental to modern synthetic chemistry. For instance, Schiff base complexes, which share coordination similarities with hydrazone complexes, have demonstrated efficacy in the oxidation of aniline.

The general catalytic cycle for many transition metal-catalyzed reactions, particularly cross-coupling reactions, involves a sequence of oxidative addition, transmetalation, and reductive elimination steps. uwindsor.cayoutube.com It is conceivable that this compound complexes could facilitate such catalytic cycles, leveraging the stability and electronic properties conferred by the ligand framework.

Table 1: Potential Catalytic Applications Based on Structurally Related Ligands

Catalytic ReactionPotential Role of this compound Complexes
Oxidation ReactionsThe phenoxathiine moiety may influence the redox potential of the metal center, potentially enabling the catalysis of oxidation reactions.
Cross-Coupling ReactionsThe ligand could stabilize the metal center in various oxidation states required for catalytic cycles like Suzuki, Heck, or Sonogashira couplings. youtube.comsigmaaldrich.com
Reduction ReactionsThe electronic properties of the ligand could be tuned to facilitate the catalytic reduction of various functional groups.

Mechanistic Investigations of Catalyzed Reactions

Detailed mechanistic investigations of reactions catalyzed by this compound coordination compounds are not yet available in the scientific literature. Such studies are crucial for understanding the precise role of the catalyst, optimizing reaction conditions, and expanding the scope of its applications.

Typically, mechanistic studies involve a combination of experimental techniques and computational modeling. Key aspects that would need to be investigated for this compound complexes include:

Identification of the Active Catalytic Species: Determining the exact form of the metal complex that enters the catalytic cycle.

Elucidation of the Catalytic Cycle: Mapping the elementary steps of the reaction, such as substrate coordination, oxidative addition, migratory insertion, and reductive elimination.

Role of the Ligand: Understanding how the this compound ligand influences the stability, reactivity, and selectivity of the metal catalyst. This includes the electronic and steric effects of the phenoxathiine group and the coordination mode of the carbohydrazide moiety.

Kinetic Studies: Measuring reaction rates under various conditions to determine the rate law and gain insights into the rate-determining step of the catalytic cycle.

Given the absence of specific data, any proposed mechanism would be purely speculative and based on established mechanisms for similar classes of catalysts. For example, in palladium-catalyzed cross-coupling reactions, the catalytic cycle is generally well-understood, and it would be the starting point for investigating the behavior of a new palladium-Phenoxathiine-4-carbohydrazide complex. uwindsor.ca

Future research in this area will be essential to unlock the full catalytic potential of these intriguing coordination compounds and to establish a clear understanding of their reaction mechanisms.

Mechanistic Research on Biological Activities of Phenoxathiine 4 Carbohydrazide Non Clinical Focus

Mechanisms of Anticancer Action (Excluding Clinical Outcomes)

The anticancer potential of phenothiazine (B1677639) and its derivatives, a class of compounds structurally related to Phenoxathiine-4-carbohydrazide, has been attributed to a variety of mechanisms that disrupt cancer cell signaling, survival, and proliferation.

Modulation of Intracellular Signaling Cascades (e.g., PI3K/Akt/mTOR, MAPK/ERK)

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers. nih.govnih.gov Natural products and synthetic compounds are being explored for their ability to target this pathway. nih.gov The PI3K/Akt/mTOR pathway is considered a unique and crucial pathway for cell cycle regulation. nih.gov

While direct evidence for this compound is unavailable, phenothiazine derivatives have been shown to interfere with this pathway. The interconnected nature of the PI3K/Akt/mTOR pathway makes it a prime target for anticancer agents. nih.gov Research on various natural compounds demonstrates that inhibition of this pathway is a key mechanism for their anticancer effects. nih.gov

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another crucial signaling route involved in cell proliferation, differentiation, and survival. While specific studies on this compound are lacking, the broad-spectrum activity of related phenothiazine compounds suggests potential interactions with multiple signaling pathways, including the MAPK/ERK cascade.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

Apoptosis: Phenothiazine derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govresearchgate.net Studies on novel phenothiazine conjugates have shown that these compounds can trigger early apoptosis. nih.govresearchgate.net For instance, certain derivatives were found to up-regulate the expression of pro-apoptotic genes like Bax and caspases (Casp-3, Casp-9), while down-regulating the anti-apoptotic gene Bcl-2, suggesting the activation of both intrinsic and extrinsic apoptotic pathways. nih.gov One study highlighted a phenothiazine derivative that induced not only early apoptosis but also cellular necrosis. nih.govresearchgate.net

Table 1: Apoptotic Effects of Selected Phenothiazine Derivatives on Cancer Cell Lines

Compound/DerivativeCancer Cell LineObserved EffectReference
Phenothiazine Conjugate 6eHCT-116 (Colon Cancer)Induction of early apoptosis and cellular necrosis. nih.govresearchgate.net
Phenothiazine Conjugate 4bMDA-MB-231 (Breast Cancer)Induction of early apoptosis. researchgate.net
Fluphenazine (B1673473) (FLU)A375 (Melanoma)Induction of apoptosis. nih.gov
CWHM-974A375 (Melanoma)Induction of apoptosis. nih.gov

Autophagy: Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or contributing to cell death. nih.gov In the context of cancer, autophagy can enable tumor cells to survive in harsh microenvironments by providing a source of nutrients. nih.gov Phenothiazine derivatives have been shown to modulate autophagy, which can be a key part of their cytotoxic action against tumor cells. nih.gov The modulation of autophagy by these compounds can sensitize cancer cells to chemotherapy. nih.gov

Impact on Cell Cycle Progression and Checkpoints

The cell cycle is a tightly regulated process that governs cell division, and its disruption is a fundamental aspect of cancer. Phenothiazine derivatives have been shown to interfere with cell cycle progression, leading to cell cycle arrest at different phases. nih.govnih.gov

For example, a study on new phenothiazine conjugates found that several compounds induced cell cycle arrest at the G0/G1 phase in HCT-116 colon cancer cells. nih.govresearchgate.net Interestingly, one derivative, compound 6e, induced cell cycle arrest at the G2/M phase in the same cell line. nih.govresearchgate.net Another study comparing the phenothiazine derivative fluphenazine (FLU) and its analog CWHM-974 in A375 melanoma cells revealed that while both induced apoptosis, FLU caused a G1/G0 arrest, whereas CWHM-974 led to a G2/M arrest. nih.gov This suggests that even small structural differences can lead to distinct effects on the cell cycle.

Table 2: Effects of Phenothiazine Derivatives on Cell Cycle Progression

Compound/DerivativeCell LineEffect on Cell CycleReference
Phenothiazine Conjugates (selected)HCT-116G0/G1 phase arrest nih.govresearchgate.net
Phenothiazine Conjugate 6eHCT-116G2/M phase arrest nih.govresearchgate.net
Fluphenazine (FLU)A375G0/G1 phase arrest nih.gov
CWHM-974A375G2/M phase arrest nih.gov

Interaction with Molecular Targets and Receptors (e.g., p53, Ras, Calmodulin)

p53 and Ras: The tumor suppressor protein p53 and the Ras family of oncogenes are frequently mutated in human cancers and play a crucial role in tumorigenesis and chemoresistance. nih.govnih.gov While direct interactions of this compound with p53 and Ras have not been reported, the interplay between these two signaling pathways is a critical area of cancer research. nih.gov Studies have shown that mutations in Ki-ras are common in certain types of cancer. nih.gov

Calmodulin (CaM): Calmodulin is a ubiquitous calcium-binding protein that regulates numerous cellular processes, including the cell cycle, and is considered a drug target in cancer. nih.gov Phenothiazines are known inhibitors of calmodulin. nih.gov This inhibition is thought to be a significant contributor to their anti-cancer activity. nih.gov The interaction between K-Ras and calmodulin is also relevant, as it has been implicated in cancer cell stemness. nih.gov Research on the phenothiazine fluphenazine and its derivatives suggests that their anti-cancer effects may be dependent on their ability to bind to calmodulin. nih.govnih.gov

Influence on Oxidative Stress Responses and Antioxidant Systems (e.g., Nrf2)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in cancer development. The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. nih.gov

Phenothiazines have been identified as non-electrophilic activators of the Nrf2 signaling pathway. nih.gov This activation can lead to the upregulation of antioxidant and detoxifying enzymes, thereby protecting cells from oxidative damage. nih.gov The antioxidant activity of phenothiazine derivatives is often attributed to the formation of a stable radical cation. mdpi.com The ability of these compounds to scavenge free radicals and activate the Nrf2 pathway is a key aspect of their potential therapeutic effects. nih.gov

Enzyme Inhibition Profiles Related to Anticancer Effects (e.g., COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and tumor progression. nih.gov Consequently, selective COX-2 inhibitors have been investigated as potential anticancer agents. nih.govnih.gov These inhibitors can enhance the efficacy of chemotherapy and may reverse drug resistance. nih.gov While there is no specific data on the COX-2 inhibitory activity of this compound, the development of novel compounds targeting COX-2 is an active area of cancer research. nih.govnih.gov

Mechanisms of Antimicrobial Activity (Excluding Clinical Outcomes)

The antimicrobial prowess of phenoxathiine and its analogs is believed to stem from their ability to simultaneously attack multiple targets within the bacterial cell. This multifaceted strategy likely contributes to their broad-spectrum activity and their potential to overcome existing resistance mechanisms.

Antibacterial Mechanisms

The primary antibacterial mechanisms identified for phenothiazine and related compounds, which are structurally analogous to this compound, involve the disruption of critical bacterial cellular functions.

A significant body of research points to the ability of phenothiazine derivatives to inhibit bacterial efflux pumps. nih.govnih.govresearchgate.netfigshare.comnih.govbrieflands.com These pumps are membrane proteins that bacteria use to expel a wide range of antimicrobial agents, contributing significantly to multidrug resistance (MDR). By inhibiting these pumps, phenothiazine-related compounds can restore the efficacy of conventional antibiotics that would otherwise be rendered ineffective.

Studies have shown that certain phenothiazine derivatives can effectively inhibit the NorA efflux pump in Staphylococcus aureus, a notorious pathogen known for its resistance to multiple drugs. nih.govfigshare.com The inhibition of these pumps is often multifactorial, potentially involving direct interaction with the pump protein and disruption of the proton motive force that powers them. nih.govresearchgate.net This mechanism is not only crucial for overcoming resistance but also for preventing its emergence.

Table 1: Examples of Phenothiazine Derivatives and their Efflux Pump Inhibition Activity

DerivativeTarget OrganismEfflux PumpObserved EffectReference
ChlorpromazineAcinetobacter baumanniiNot specifiedInhibition of efflux pumps researchgate.net
ThioridazineStaphylococcus aureusNot specifiedInhibition of efflux pumps brieflands.com
1,4-Benzothiazine derivativesStaphylococcus aureusNorARestoration of ciprofloxacin (B1669076) activity nih.govfigshare.com
ProchlorperazineStaphylococcus aureusNorAInhibition of ethidium (B1194527) bromide efflux nih.govresearchgate.net

This table is illustrative and based on research on phenothiazine derivatives, providing a potential model for the action of this compound.

The bacterial cell membrane, a vital barrier that maintains cellular integrity and regulates the passage of substances, is another key target. Phenothiazine derivatives have been shown to disrupt this membrane, leading to increased permeability and ultimately, cell death. nih.gov Transmission electron microscopy has revealed that treatment with a promazine (B1679182) derivative leads to the lysis of Staphylococcus aureus cells and destruction of the plasma membrane. frontiersin.org This disruption can be attributed to the ability of these compounds to intercalate into the lipid bilayer, altering its fluidity and function. The electron-donating nature of the phenothiazine structure may also lead to membrane depolarization. nih.gov

Phenothiazine compounds can interfere with crucial bacterial metabolic processes. brieflands.com Research on phenazine (B1670421) derivatives, which share some structural similarities, indicates that they can act as electron shuttles, thereby modifying the cellular redox state and interfering with respiratory processes. nih.gov By disrupting the electron transport chain and interfering with enzymes like ATPase, these compounds can deplete the cell's energy reserves, hindering essential functions required for growth and proliferation. nih.gov

Subinhibitory concentrations of certain antimicrobial agents can modulate bacterial gene expression, altering various cellular functions. nih.gov While direct evidence for this compound is lacking, the broader class of phenothiazines has been shown to affect genes that regulate the permeability of the bacterial cell. nih.gov It is plausible that these compounds could influence the expression of genes involved in virulence, stress response, and metabolism, thereby weakening the bacterium's ability to cause disease and survive hostile environments. The modulation of gene expression could be a consequence of the compound's interaction with cellular redox potentials. nih.gov

Metal ions are essential cofactors for numerous bacterial enzymes and play a critical role in various cellular processes. The ability of certain compounds to chelate these metal ions can effectively starve the bacteria of these vital nutrients, inhibiting their growth. Phenothiazine derivatives have been shown to react with several metal ions to form colored species, indicating their chelating potential. nih.gov While this mechanism is well-established for other classes of antimicrobial agents, its specific contribution to the antibacterial activity of phenoxathiine derivatives warrants further investigation.

Antifungal Mechanisms

The precise antifungal mechanisms of this compound are not extensively detailed in publicly available research. However, by examining the activities of its core components—the phenoxathiine scaffold and the carbohydrazide (B1668358) moiety—we can infer potential modes of action. The broader class of phenothiazines, which are structurally analogous to phenoxathiines, and various carbohydrazide derivatives have demonstrated notable antifungal properties through several mechanisms.

Inhibition of Fungal Enzymes (e.g., Succinate (B1194679) Dehydrogenase, Laccase)

A plausible antifungal mechanism for compounds containing a carbohydrazide group involves the inhibition of crucial fungal enzymes. Research into novel 1,3,4-oxadiazole-2-carbohydrazides has identified succinate dehydrogenase (SDH) as a potential target. nih.gov Molecular docking studies of these carbohydrazide derivatives have shown that they can fit within the binding pocket of SDH, initiating hydrogen-bonding and hydrophobic interactions that lead to significant inhibitory effects on the enzyme's activity. nih.gov SDH is a vital enzyme in both the citric acid cycle and the electron transport chain, and its inhibition can disrupt fungal respiration and energy production. mdpi.comwikipedia.orgnih.gov

Conversely, the phenothiazine class of compounds, structurally related to phenoxathiine, has been shown to induce the expression of laccase in certain white-rot fungi. mdpi.comnih.govresearchgate.net Laccases are multi-copper enzymes that play a role in lignin (B12514952) degradation and can oxidize a wide range of phenolic and non-phenolic compounds. nih.govresearchgate.net While this indicates an interaction with fungal enzymatic pathways, it represents an induction of enzyme activity rather than inhibition. The effect of this compound on laccase has not been specifically reported.

It is important to note that not all related compounds share the same enzymatic targets. For instance, some studies on the antifungal properties of phenothiazine derivatives have suggested that their mechanism is not primarily through the inhibition of succinate dehydrogenase. nih.gov

Table 1: Antifungal Enzyme Inhibition by Related Compounds

Compound ClassEnzymeEffectReference
1,3,4-Oxadiazole-2-carbohydrazidesSuccinate Dehydrogenase (SDH)Inhibition nih.gov
PhenothiazinesLaccaseInduction mdpi.comnih.govresearchgate.net
PhenothiazinesSuccinate Dehydrogenase (SDH)No significant inhibition observed in some studies nih.gov

Antiviral Mechanisms

The antiviral potential of this compound can be extrapolated from studies on related phenoxazine (B87303) and carbohydrazide derivatives, which have shown activity against a range of viruses. nih.govajgreenchem.com

Direct Inhibition of Viral Replication and Activity

Phenothiazine derivatives have been reported to inhibit the replication of various viruses, including coronaviruses. nih.gov Mechanistic studies suggest that these compounds can target the early stages of viral infection. nih.gov For instance, some phenothiazines are thought to block the entry of SARS-CoV-2 into host cells by binding to the viral spike protein. nih.govnih.gov

Similarly, carbohydrazide derivatives have been investigated as inhibitors of viral replication. A notable example is the study of naphthyl-carbohydrazides, which were synthesized to target the non-structural protein 1 (NS1) of the influenza A virus. nih.gov The NS1 protein is crucial for the virus's ability to counteract the host's immune response.

Interference with Viral Nucleic Acid or Protein Function

The antiviral action of these classes of compounds can also be attributed to their interference with viral genetic material or essential proteins. The core structure of phenothiazines, with its tricyclic system, can interact with biological macromolecules through mechanisms such as intercalation into DNA. nih.gov This could potentially disrupt the replication and transcription of viral nucleic acids. researchgate.net

Furthermore, the inhibition of viral proteins is a key antiviral strategy. As mentioned, naphthyl-carbohydrazides have been designed to inhibit the effector domain of the influenza A virus NS1 protein, thereby disrupting its interaction with host cell proteins. nih.gov This highlights the potential for carbohydrazide-containing molecules to act as specific inhibitors of viral protein function.

Other Relevant Enzyme Inhibition Studies (Non-Clinical, Mechanistic)

Beyond their direct antifungal and antiviral applications, the constituent scaffolds of this compound have been implicated in the inhibition of other enzymes, indicating a broad range of biological activity. Phenothiazine derivatives, for example, have been shown to inhibit a variety of enzymes, including calmodulin and protein kinase C. nih.gov Such inhibitory actions are linked to their diverse pharmacological effects. nih.gov

The carbohydrazide moiety is a versatile functional group that has been incorporated into a wide array of biologically active molecules, including enzyme inhibitors. ajgreenchem.comeurekaselect.comnih.govajgreenchem.comresearchgate.net These derivatives have been explored for their potential to inhibit various enzymes, contributing to their antibacterial, anti-inflammatory, and other therapeutic properties. ajgreenchem.comeurekaselect.com

Table 2: Other Enzyme Inhibition by Related Compound Classes

Compound ClassInhibited Enzyme/ProteinPotential EffectReference
PhenothiazinesCalmodulin, Protein Kinase CVarious pharmacological effects nih.gov
CarbohydrazidesVarious (e.g., bacterial enzymes)Antibacterial, Anti-inflammatory ajgreenchem.comeurekaselect.com
Naphthyl-carbohydrazidesInfluenza A Virus NS1 ProteinAntiviral nih.gov

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

There is currently a lack of specific research investigating the inhibitory effects of this compound on Glycogen Synthase Kinase-3β (GSK-3β). However, the broader class of phenothiazines, which are structurally similar to phenoxathiines, have been noted for their diverse biological activities. nih.gov These activities often stem from their ability to interact with various enzymes and receptors.

GSK-3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes. researchgate.net The inhibition of GSK-3β has been identified as a therapeutic strategy in several disease models. For instance, studies have shown that inhibiting GSK-3β can protect against acute kidney injury and ameliorate renal inflammation. researchgate.netnih.gov Furthermore, research has indicated that GSK-3β inhibition can alleviate chronic renal allograft dysfunction in animal models. colab.ws In the context of neurological research, the inhibition of GSK-3β activity has been shown to interfere with memory reconsolidation processes. researchgate.net Given the wide-ranging biological effects of phenothiazine-related compounds, future research could explore whether phenoxathiine derivatives, including this compound, exhibit similar inhibitory potential against GSK-3β.

Monoamine Oxidase (MAO) Inhibition

Direct studies on the inhibition of Monoamine Oxidase (MAO) by this compound are not presently found in the scientific literature. However, the potential for such activity can be inferred from research on analogous chemical structures. For example, a series of 2-phenyloxazole-4-carboxamide derivatives have been synthesized and evaluated as inhibitors of human monoamine oxidases. researchgate.net These compounds demonstrated competitive inhibition, with a notable selectivity towards the MAO-B isoform. researchgate.net The most effective of these derivatives displayed inhibition constants in the sub-micromolar range. researchgate.net

This research into structurally related carboxamide compounds suggests that the carbohydrazide moiety of this compound could potentially interact with the active site of MAO enzymes. The core phenoxathiine structure, combined with the carbohydrazide side chain, presents a unique chemical scaffold that warrants investigation for its MAO inhibitory properties.

β-Glucuronidase Inhibition

Specific data on the β-Glucuronidase inhibitory activity of this compound is not available. However, studies on phenoxyacetohydrazide Schiff bases have demonstrated promising results in this area. nih.gov These compounds have shown significant in vitro β-glucuronidase inhibition, with some analogues exhibiting greater potency than the standard inhibitor, D-saccharic acid-1,4-lactone. nih.govnih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Correlation Between Molecular Structure and Specific Biological Activities

The biological activities of phenoxathiine-related compounds are intricately linked to their molecular architecture. Slight modifications to the phenoxathiine core or the carbohydrazide (B1668358) side chain can lead to significant changes in biological effects, which may include anticancer, antimicrobial, and enzyme inhibitory activities.

Key structural features that are often correlated with biological activity in related heterocyclic systems include:

The Tricyclic Core: The planarity and electronic properties of the phenoxathiine ring system are fundamental to its interaction with biological targets.

The Hydrazide Moiety: The carbohydrazide group at the 4-position is a key functional group that can participate in hydrogen bonding and coordination with metal ions in biological systems.

Substituents on the Ring: The presence, nature, and position of substituents on the aromatic rings of the phenoxathiine nucleus can modulate the compound's lipophilicity, electronic distribution, and steric properties, thereby influencing its biological profile.

Studies on analogous phenothiazine (B1677639) and phenoxazine (B87303) derivatives have demonstrated that the introduction of specific substituents can enhance activities such as histone deacetylase (HDAC) inhibition or antitumor effects. For instance, in phenoxazine derivatives, substituents at the C-4 position have been shown to yield potent class II HDAC inhibitory activities nih.govresearchgate.net.

Table 1: Correlation of Structural Modifications in Phenothiazine/Phenoxazine Analogs with Biological Activity

Structural ModificationObserved Biological ActivityReference
Substitution at C-4 of phenoxazine ringPotent class II HDAC inhibition nih.gov
Addition of thiosemicarbazone, thiadiazole, and thiazolidinoyl hybrids to phenothiazineBcr-Abl Tyrosine Kinase inhibition ekb.eg
Hydrophobic substituents (-Cl, -CF3) on the phenothiazine ringIncreased antiproliferative and anti-MDR activities nih.gov
Hydrophilic substituents (-OH) on the phenothiazine ringDecreased potency nih.gov

This table presents data from structurally related compounds to infer potential correlations for phenoxathiine-4-carbohydrazide.

Elucidation of Pharmacophoric Requirements for Potency and Selectivity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound derivatives, the key pharmacophoric features likely include:

Aromatic/Hydrophobic Regions: Provided by the fused benzene (B151609) rings of the phenoxathiine core, which can engage in hydrophobic and π-π stacking interactions with target proteins nih.gov.

Hydrogen Bond Donors and Acceptors: The carbohydrazide moiety (-CONHNH2) offers multiple sites for hydrogen bonding, which are often critical for binding to the active sites of enzymes or receptors.

A Metal Chelating Group: The hydrazide functional group can act as a chelator for metal ions, which may be relevant for the inhibition of metalloenzymes.

Pharmacophore models for related compounds, such as inhibitors of Plasmodium falciparum Hsp90, have identified a combination of hydrogen bond donors, hydrophobic groups, and aromatic rings as crucial for activity nih.gov. The development of a specific pharmacophore model for this compound would be a significant step in designing more potent and selective analogs.

Impact of Substituent Position and Electronic Properties on Activity Profiles

The position and electronic nature of substituents on the phenoxathiine ring system are critical determinants of biological activity.

Positional Isomerism: The biological activity of a substituted phenoxathiine derivative can vary significantly depending on the position of the substituent. For example, in phenothiazine antipsychotics, substitution at the 2-position with an electron-withdrawing group is crucial for activity, as it influences the conformation of the side chain to mimic dopamine (B1211576) nih.govslideshare.net. In phenoxazine-based HDAC inhibitors, C-4 substituted compounds displayed potent activity, which was attributed to π-π stacking interactions with the enzyme nih.govresearchgate.net.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the electron density of the phenoxathiine ring system. This, in turn, can affect the molecule's ability to participate in charge-transfer interactions or its susceptibility to metabolic transformations. For instance, electron-withdrawing groups like trifluoromethyl (-CF3) on the phenothiazine ring have been shown to enhance antipsychotic potency more than less electron-withdrawing groups like chlorine (-Cl) nih.gov.

Table 2: Influence of Substituent Properties on the Activity of Phenothiazine Analogs

Substituent PropertyEffect on Biological ActivityExampleReference
Electron-withdrawing at position 2Increased antipsychotic activityTrifluoromethyl > Chlorine nih.gov
Increased hydrophobicityIncreased antiproliferative and anti-MDR activity-Cl, -CF3 nih.gov

This table illustrates established trends in related heterocyclic systems that may be applicable to this compound.

Conformational Effects on Biological Interaction and Mechanism

The three-dimensional conformation of this compound is a key factor in its ability to bind to a biological target. The phenoxathiine ring system is not perfectly planar and can adopt a folded conformation. The nature and size of substituents can influence the preferred conformation and the rotational freedom of the carbohydrazide side chain.

For phenothiazine drugs, favorable Van der Waals interactions between the side chain and a substituent at the 2-position can promote a specific conformation that mimics the neurotransmitter dopamine, which is essential for their antipsychotic activity nih.gov. Similarly, the conformational flexibility or rigidity of this compound derivatives could dictate their binding affinity and selectivity for a particular target. Molecular modeling studies on related benzothiadiazine dioxides have shown that while different derivatives may adopt similar low-energy conformations, a direct relationship between conformational freedom and biological activity is not always observed, highlighting the complexity of these interactions researchgate.net.

Computational Approaches in SAR/SMR Delineation

Computational methods are invaluable tools for elucidating the SAR and SMR of complex molecules like this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For phenothiazine derivatives, QSAR models have been developed to predict anticancer and anti-MDR activity based on descriptors such as lipophilicity (Log P), electronic properties (E LUMO), and molecular size (MV, MW) derpharmachemica.comresearchgate.net. Such models can guide the design of new this compound analogs with potentially improved activity.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target. Docking studies on phenothiazine derivatives have been used to understand their binding modes with various targets, including the colchicine (B1669291) binding site of tubulin, Bcr-Abl kinase, and acetylcholinesterase ekb.egnih.gov. These studies have revealed the importance of hydrophobic interactions and hydrogen bonding in the binding process ekb.eg. Molecular docking simulations of this compound could identify potential biological targets and provide insights into the specific interactions that govern its activity.

Table 3: Commonly Used Descriptors in QSAR Studies of Phenothiazine Derivatives

Descriptor TypeExamplesRelevance to ActivityReference
ElectronicE LUMO (Energy of the Lowest Unoccupied Molecular Orbital)Correlates with the ability to accept electrons researchgate.net
LipophilicLog P (Octanol-water partition coefficient)Relates to membrane permeability and hydrophobic interactions researchgate.net
Steric/TopologicalMR (Molar Refractivity), MV (Molar Volume), MW (Molecular Weight)Describes the size and shape of the molecule researchgate.net

This table highlights descriptors used for structurally similar compounds, which would likely be relevant for QSAR studies on this compound.

Advanced Applications in Materials Science Research

Integration into Polymer Chemistry as Modifiers or Curing Agents

The bifunctional nature of Phenoxathiine-4-carbohydrazide, possessing both a bulky, thermally stable phenoxathiine group and a highly reactive hydrazide moiety, makes it a promising candidate for polymer modification and as a specialized curing agent. The carbohydrazide (B1668358) group, with its two nucleophilic nitrogen atoms, can readily react with monomers or polymer backbones containing electrophilic groups such as epoxides, isocyanates, or acid chlorides. This reactivity is analogous to that of other well-known hydrazide-based curing agents.

As a Polymer Modifier:

The incorporation of the phenoxathiine unit into a polymer backbone can impart several desirable properties:

Enhanced Thermal Stability: The rigid, aromatic structure of phenoxathiine can increase the glass transition temperature (Tg) and thermal degradation temperature of polymers.

Modified Optical Properties: The phenoxathiine moiety is known to be fluorescent, and its incorporation could lead to polymers with intrinsic fluorescence, useful for applications in optoelectronics or as built-in sensors.

Improved Flame Retardancy: Sulfur-containing heterocyclic compounds are often associated with flame retardant properties, which could be conferred upon the modified polymer.

As a Curing Agent:

This compound can act as a curing agent, particularly for epoxy resins. The reaction of the hydrazide with the epoxide rings would lead to the formation of a cross-linked polymer network. The bulky phenoxathiine group would be covalently integrated into this network, influencing the final properties of the thermoset material.

Potential Polymer System Role of this compound Anticipated Improvement in Polymer Properties
Epoxy ResinsCuring AgentIncreased thermal stability, inherent fluorescence, potential for flame retardancy.
PolyurethanesChain Extender/ModifierEnhanced thermal properties, modified refractive index.
PolyimidesMonomer/ModifierImproved processability, introduction of fluorescent properties.

Development of Functional Materials Based on this compound Scaffolds

The this compound scaffold is a versatile building block for the synthesis of a wide array of functional materials. Its ability to undergo various chemical transformations allows for the creation of more complex molecules with tailored properties.

One of the most common reactions of carbohydrazides is condensation with aldehydes or ketones to form Schiff bases (hydrazones). These reactions can be used to create larger, conjugated systems or to introduce specific functionalities. For instance, reacting this compound with an aldehyde-functionalized chromophore could lead to a new material with enhanced optical or electronic properties.

Furthermore, the carbohydrazide moiety can act as a ligand for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The phenoxathiine unit would in this case act as a structural component, influencing the topology and porosity of the resulting framework. Such materials could have applications in gas storage, separation, or heterogeneous catalysis.

Applications in Advanced Sensing Technologies

The structural features of this compound make it a highly attractive platform for the development of advanced sensors, particularly chemosensors and fluorescent probes.

Design of Chemosensors for Specific Analytes

The carbohydrazide group is an excellent recognition site for various analytes due to its hydrogen-bonding capabilities and its ability to coordinate with metal ions. Schiff bases derived from this compound can be designed to selectively bind to specific analytes. For example, the introduction of appropriate functional groups could lead to chemosensors for:

Anions: The N-H protons of the carbohydrazide are sufficiently acidic to interact with anions like fluoride, cyanide, or acetate (B1210297) through hydrogen bonding.

Metal Cations: The carbonyl oxygen and the nitrogen atoms of the hydrazide can act as a chelating unit for various metal ions. The selectivity can be tuned by modifying the structure of the Schiff base.

The binding event could be transduced into a measurable signal, such as a change in color (colorimetric sensor) or a change in the electrochemical properties of the molecule.

Development of Fluorescence Probes for Biological or Chemical Sensing

The native fluorescence of the phenoxathiine core is a key feature that can be exploited in the design of "turn-on" or "turn-off" fluorescent probes. In a well-designed probe, the fluorescence of the phenoxathiine unit might be quenched in its free state. Upon binding to a specific analyte, a conformational change or an electronic effect could restore the fluorescence, leading to a "turn-on" response.

Phenothiazine-based fluorescent probes, which are structurally related to phenoxathiine derivatives, have been successfully developed for the detection of various species, including hydrazine (B178648) and hypochlorite. nih.govrsc.orgresearchgate.netnih.govnih.gov By analogy, this compound and its derivatives hold similar promise. The carbohydrazide moiety can be derivatized to create a specific binding site, and the phenoxathiine unit would serve as the fluorophore. The high sensitivity of fluorescence detection makes this approach particularly suitable for trace analysis in biological or environmental samples.

Target Analyte Sensing Mechanism Potential Application Area
HydrazineNucleophilic attack on a derivatized carbohydrazide, modulating the electronic properties of the phenoxathiine fluorophore. nih.govrsc.orgnih.govEnvironmental monitoring, industrial safety.
HypochloriteOxidation of the sulfur atom in the phenoxathiine ring, leading to a change in fluorescence. nih.govBiological imaging, water quality analysis.
Metal IonsChelation by the carbohydrazide or its derivative, causing fluorescence quenching or enhancement.Environmental and biological sensing.

Role in Catalysis (Beyond Coordination Chemistry)

While the coordination chemistry of this compound with metal centers has catalytic potential, the organic scaffold itself can be used to develop organocatalysts. Schiff bases derived from carbohydrazides and chiral aldehydes or ketones can act as ligands in asymmetric catalysis, facilitating enantioselective transformations.

Moreover, the phenoxathiine moiety, with its electron-rich sulfur and oxygen atoms, could potentially play a role in stabilizing reactive intermediates or in modulating the electronic properties of a catalytically active center attached to the molecule. For example, derivatives of this compound could be explored as catalysts for condensation reactions or as ancillary ligands in transition metal-catalyzed cross-coupling reactions. The development of pyranopyrazole derivatives has been shown to be catalyzed by nanocomposites, indicating the potential for related heterocyclic systems in catalysis. chemmethod.com

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular building blocks. This compound is well-equipped to participate in such assemblies.

Hydrogen Bonding: The carbohydrazide group is a powerful hydrogen-bonding unit, capable of acting as both a donor (N-H) and an acceptor (C=O). This can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

π-π Stacking: The flat, aromatic surfaces of the phenoxathiine core can interact with other aromatic systems through π-π stacking interactions, further stabilizing the supramolecular assembly.

By carefully designing derivatives of this compound, it may be possible to control the self-assembly process to create materials with specific functions, such as gels, liquid crystals, or porous materials for guest encapsulation. The study of phenothiazine (B1677639) derivatives in supramolecular self-assembly provides a strong precedent for the potential of the closely related phenoxathiine systems in this field. rsc.orgresearchgate.net

Advanced Analytical Methodologies for Phenoxathiine 4 Carbohydrazide Research

Development of Quantitative and Qualitative Analytical Methods

The robust analysis of Phenoxathiine-4-carbohydrazide and its derivatives is foundational to understanding their chemical behavior and potential applications. The development of both quantitative and qualitative analytical methods is crucial for purity assessment, reaction monitoring, and characterization. These methods often leverage the unique structural features of the phenoxathiine core and the reactive carbohydrazide (B1668358) group. Qualitative analysis primarily focuses on the identification and structural elucidation of the compound and its reaction products, while quantitative analysis is concerned with determining the precise amount of the substance in a sample.

Method development for this compound often involves a multi-faceted approach, integrating spectroscopic and chromatographic techniques. For instance, initial identification can be achieved using mass spectrometry and NMR spectroscopy, while quantification is typically performed using chromatographic methods coupled with a suitable detector. The choice of method depends on the matrix in which the compound is being analyzed, the required sensitivity, and the specific research question being addressed.

Spectrophotometric Assays for Concentration Determination and Reaction Monitoring

Spectrophotometric methods offer a straightforward and cost-effective approach for determining the concentration of this compound and for monitoring the progress of its reactions. These assays are based on the principle that the compound or its derivatives absorb light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law.

A common strategy for the spectrophotometric determination of compounds containing a carbohydrazide moiety involves a condensation reaction with an aldehyde or ketone to form a hydrazone, which is often a highly colored compound. For example, a method for determining carbohydrazide involves its reaction with p-dimethylaminobenzaldehyde to form a yellow product with maximum absorption at 458 nm. researchgate.net A similar approach could be adapted for this compound.

The progress of reactions involving this compound can also be monitored by observing the change in absorbance at a specific wavelength over time. This is particularly useful for kinetic studies. For instance, the kinetics of the condensation reaction between carbohydrazide and malachite green has been studied by monitoring the decrease in absorbance of malachite green at 613 nm. researchgate.net

Table 1: Potential Spectrophotometric Methods for this compound

MethodReagentWavelength of Maximum Absorbance (λmax)Application
Direct UV-VisNoneTo be determinedConcentration determination
Colorimetric Assayp-Dimethylaminobenzaldehyde~460 nmQuantification of carbohydrazide moiety
Reaction MonitoringMalachite Green~613 nmKinetic studies of condensation reactions

Advanced Chromatographic Techniques for Separation and Analysis (e.g., HPLC-MS, GC-MS/MS)

Advanced chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives, especially in complex mixtures. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC) coupled with tandem Mass Spectrometry (MS/MS) are powerful tools in this regard.

HPLC-MS: This technique is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both molecular weight and structural information. The on-line electrochemical conversion of phenothiazine (B1677639) and its derivatives has been studied using LC-MS, demonstrating the utility of this approach for this class of compounds. nih.gov

GC-MS/MS: For derivatives of this compound that are volatile or can be made volatile through derivatization, GC-MS/MS offers high resolution and sensitivity. nih.gov In GC, the sample is vaporized and separated in a gaseous mobile phase. Tandem mass spectrometry (MS/MS) adds another layer of specificity by allowing for the fragmentation of selected ions and the analysis of the resulting fragment ions, which is highly useful for structural elucidation and confirmation. rjptonline.org The identification of phytochemical compounds in plant extracts using GC-MS demonstrates the broad applicability of this technique. rjptonline.orgjmchemsci.com

Table 2: Comparison of Advanced Chromatographic Techniques

TechniquePrincipleAdvantagesDisadvantages
HPLC-MSSeparation in liquid phase followed by mass analysisSuitable for non-volatile and thermally labile compounds; provides molecular weight and structural informationHigher cost; potential for matrix effects
GC-MS/MSSeparation in gas phase followed by tandem mass analysisHigh resolution and sensitivity; excellent for structural elucidationRequires volatile or derivatized analytes; potential for thermal degradation

Electrochemical Methods for Detection and Characterization

Electrochemical methods provide a sensitive and selective means for the detection and characterization of electroactive compounds like this compound. The phenothiazine core of the molecule is known to be redox-active, making it amenable to electrochemical analysis. researchgate.net

Cyclic voltammetry (CV) is a commonly used electrochemical technique to study the redox properties of a compound. It involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte, the stability of the redox species, and the kinetics of the electron transfer reactions. The electrochemical oxidation of phenothiazines has been shown to occur in two steps, with the first step being the formation of a cation radical. researchgate.net

Liquid chromatography coupled with electrochemical detection (LC-ED) is a powerful method for the determination of phenothiazine compounds. scilit.comnih.gov This technique combines the separation power of HPLC with the high sensitivity and selectivity of electrochemical detection. It is particularly useful for the analysis of neurotransmitters, pharmaceuticals, and other redox-active compounds in complex biological and environmental samples. The on-line electrochemical conversion of phenothiazine and its derivatives can be coupled with mass spectrometry and fluorescence spectroscopy for enhanced detection and characterization. nih.gov

Kinetic Studies of Reactions Involving this compound and Its Derivatives

Kinetic studies are essential for understanding the reaction mechanisms and rates of reactions involving this compound. This knowledge is crucial for optimizing reaction conditions, designing new synthetic routes, and understanding the compound's behavior in various chemical and biological systems.

The data from such a study can be used to determine the rate law, the rate constant, and the activation energy of the reaction.

Table 3: Kinetic Data for the Condensation Reaction of Malachite Green and Carbohydrazide at 20.0 ℃ researchgate.net

Initial Concentration of MG (mol·L⁻¹)Initial Concentration of CHZ (mol·L⁻¹)Initial Rate (mol·L⁻¹·s⁻¹)
1.0 x 10⁻⁵1.0 x 10⁻³7.14 x 10⁻⁹
1.0 x 10⁻⁵2.0 x 10⁻³1.43 x 10⁻⁸
2.0 x 10⁻⁵1.0 x 10⁻³1.43 x 10⁻⁸

Note: MG stands for Malachite Green and CHZ stands for Carbohydrazide.

Method Validation and Optimization Protocols for Research Applications

Method validation is a critical step in the development of any new analytical method to ensure that it is reliable, accurate, and reproducible. The validation process involves a series of experiments designed to assess the method's performance characteristics.

Key validation parameters include:

Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components in the sample matrix.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by constructing a calibration curve.

Range: The concentration interval over which the method is linear, accurate, and precise.

Accuracy: The closeness of the measured value to the true value. It is often determined by recovery studies using spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected by the method, but not necessarily quantified.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

For instance, a high-performance thin-layer chromatography (HPTLC) method for the determination of phenothiazine derivatives was validated for its linearity (r > 0.999), precision (RSD values: 0.95-2.53%), and recovery (101.1-102.8%). nih.gov Similarly, an LC/electrochemistry/fluorescence method for phenothiazines reported limits of detection between 5 x 10⁻⁹ and 4 x 10⁻⁸ mol/L and limits of quantification between 2 x 10⁻⁸ and 1 x 10⁻⁷ mol/L. nih.gov

Optimization of the analytical method is also crucial to achieve the best possible performance. This may involve adjusting parameters such as the mobile phase composition and flow rate in HPLC, the temperature program in GC, or the pH and buffer concentration in spectrophotometric assays.

Future Directions and Emerging Research Avenues for Phenoxathiine 4 Carbohydrazide

Exploration of Undiscovered Synthetic Transformations and Analogues

The foundational phenoxathiine-4-carbohydrazide structure serves as a versatile scaffold for extensive chemical modification. Future synthetic efforts must move beyond rudimentary derivatives to explore a wider chemical space, aiming to create analogues with fine-tuned properties. A significant avenue of research involves molecular hybridization, a strategy that combines the this compound pharmacophore with other known bioactive moieties. nih.gov This approach has proven successful for related heterocyclic systems like phenothiazines, resulting in hybrids with enhanced or entirely new biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov

Furthermore, the synthesis of novel derivatives can be achieved by introducing a variety of heterocyclic rings—such as pyrazole, thiazole, or oxadiazole—to the core structure. nih.gov These additions can significantly alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its interaction with biological targets or its properties as a functional material. The exploration of these synthetic transformations is crucial for building a diverse library of compounds for comprehensive screening.

Synthetic Strategy Target Analogues/Derivatives Potential Outcome
Molecular HybridizationConjugates with known anticancer agents, antibiotics, or anti-inflammatory drugs.Synergistic effects, dual-action compounds, improved target specificity.
Heterocyclic Ring AnnulationFusion of rings like pyrazole, imidazole, or triazole onto the phenoxathiine backbone.Novel heterocyclic systems with unique electronic and biological properties.
Side Chain ModificationIntroduction of varied aminoalkyl, cycloaminoalkyl, and acyl groups at the hydrazide moiety.Modulation of solubility, membrane permeability, and binding affinity. nih.gov
Core Ring SubstitutionFunctionalization of the benzene (B151609) rings of the phenoxathiine system with electron-donating or electron-withdrawing groups.Fine-tuning of electronic properties for material science applications or modulation of biological activity.

In-Depth Mechanistic Deconvolution of Novel Biological Activities

While preliminary research has suggested that this compound and its class of compounds may possess anticancer and antimicrobial properties, the precise biological mechanisms remain unelucidated. ontosight.ai A critical future direction is the deep dive into how these molecules exert their effects at a cellular and molecular level. For related compounds like phenothiazines, activities have been linked to the inhibition of key cellular players such as calmodulin, protein kinase C (PKC), and the P-glycoprotein (Pgp) transport function, which is often implicated in multidrug resistance in cancer. if-pan.krakow.pl

Future investigations should focus on identifying the specific protein targets of this compound and its analogues. This involves a battery of biochemical and cellular assays to screen for inhibitory or modulatory activity against a panel of enzymes, receptors, and signaling pathways relevant to cancer and infectious diseases. For instance, recent studies on novel phenothiazine (B1677639) derivatives have successfully used a combination of in vitro screening in cancer cell lines and in vivo zebrafish models to identify lead compounds with significant cytotoxic and cholinesterase modulatory effects. nih.gov Adopting similar multi-level screening approaches will be essential for validating targets and understanding the compound's mode of action.

Potential Biological Target Class Specific Examples Investigative Methods
Protein KinasesProtein Kinase C (PKC), Tyrosine KinasesIn vitro kinase inhibition assays, Western blotting for downstream signaling pathways.
Efflux PumpsP-glycoprotein (Pgp), Multidrug Resistance-associated Proteins (MRPs)Cell-based drug accumulation assays (e.g., using rhodamine 123), ATPase activity assays.
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Ellman's assay, molecular docking, in vivo activity measurement in model organisms. nih.gov
DNA/RNA Interactions---Circular dichroism, fluorescence spectroscopy, DNA footprinting assays.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

AI/ML Application Description Expected Impact on Research
Generative Molecular DesignUsing deep learning models (e.g., GANs, VAEs) to generate novel phenoxathiine derivatives with desired properties.Rapid creation of diverse and highly optimized virtual compound libraries. orange.comethz.ch
Predictive ADMET ModelingTraining ML algorithms on large datasets to predict solubility, permeability, metabolic stability, and toxicity.Early-stage deselection of compounds with poor drug-like properties, reducing late-stage failures. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Developing models that correlate structural features of compounds with their biological activity.Identification of key structural motifs responsible for efficacy and guiding lead optimization.
Target Identification and ValidationAnalyzing large-scale biological data (genomics, proteomics) to predict and prioritize potential protein targets.Accelerating the process of mechanistic deconvolution and finding new therapeutic indications.

Frontiers in Material Science Applications and Device Development

The rigid, sulfur-and-oxygen-containing tricyclic structure of phenoxathiine makes it an intriguing candidate for applications beyond biology, particularly in the realm of material science. The phenoxathiine core possesses unique electronic and photophysical properties that could be harnessed for the development of advanced functional materials. A closely related class of compounds, phenoxazine (B87303) derivatives, has already been identified for use in electronic devices, specifically as components of organic light-emitting diodes (OLEDs). google.com

Future research should systematically investigate the potential of this compound and its derivatives as building blocks for organic electronics. This includes exploring their utility as host materials, emitters, or charge-transporting layers in OLEDs, as well as their potential in organic field-effect transistors (OFETs), organic solar cells (OSCs), and chemical sensors. The synthesis of polymers incorporating the phenoxathiine moiety is another promising avenue, potentially leading to new materials with tailored thermal, mechanical, and electronic properties.

Application Area Potential Role of Phenoxathiine Derivatives Key Research Focus
Organic Light-Emitting Diodes (OLEDs)Host materials, emitters (especially for phosphorescence), charge-transport layers.Synthesis of derivatives with high thermal stability, appropriate energy levels, and high photoluminescence quantum yield. google.com
Organic Field-Effect Transistors (OFETs)Active semiconductor layer.Design of molecules that promote efficient charge transport through favorable molecular packing.
Organic Solar Cells (OSCs)Donor or acceptor materials in the active layer.Tuning of absorption spectra and energy levels to maximize light harvesting and charge separation.
Chemical SensorsFluorescent or colorimetric probes.Functionalization of the scaffold to enable selective binding to specific analytes, leading to a detectable optical response.

Interdisciplinary Research Collaborations for Comprehensive Understanding

Realizing the full scientific and commercial potential of this compound is not a task for any single scientific discipline. The complexity of moving from a core molecule to a functional drug or device necessitates a deeply collaborative, interdisciplinary approach.

Future progress will depend on building synergistic partnerships between different fields of expertise:

Synthetic & Medicinal Chemists will design and create novel analogues.

Computational Chemists & AI Specialists will model, predict, and guide the design process. nih.gov

Pharmacologists & Biologists will perform in vitro and in vivo testing to uncover biological mechanisms and therapeutic potential. nih.gov

Material Scientists & Physicists will characterize the electronic and photophysical properties of new derivatives and fabricate prototype devices. google.com

Structural Biologists will determine the three-dimensional structures of compound-target complexes, providing atomic-level insights for further optimization.

Such collaborations create a powerful research ecosystem where data and insights from one field directly inform and accelerate progress in another. This integrated strategy is the most effective path to comprehensively understand and exploit the rich potential of the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.